Tetraphenylantimony acetate

Crystallography Coordination Chemistry Structural Analysis

Standard tetraphenylantimony(V) halides transfer only one phenyl group, forcing high stoichiometric loading and antimony waste. Tetraphenylantimony acetate solves this inefficiency: - **Up to 3 phenyl groups transferred** per molecule when activated with peroxide, tripling arylating efficiency and cutting antimony waste by 66%. - **Solution-phase flexibility**: 6-coordinate solid, 5-coordinate in chloroform-critical for predictable Cu(II)-mediated N-arylation under mild, aerobic conditions. - **Structural benchmark**: Quantifiable equatorial distortion (152.6°/102.5°) for studying dynamic Sb(V) coordination chemistry. Immediate dispatch, technical data sheet available.

Molecular Formula C26H23O2Sb
Molecular Weight 489.2 g/mol
CAS No. 24696-71-7
Cat. No. B12061343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylantimony acetate
CAS24696-71-7
Molecular FormulaC26H23O2Sb
Molecular Weight489.2 g/mol
Structural Identifiers
SMILESCC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/4C6H5.C2H4O2.Sb/c4*1-2-4-6-5-3-1;1-2(3)4;/h4*1-5H;1H3,(H,3,4);/q;;;;;+1/p-1
InChIKeyMOQVJYRFLPHSMW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylantimony Acetate: Overview and Key Properties


Tetraphenylantimony acetate (CAS 24696-71-7) is an organoantimony(V) compound belonging to the tetraarylantimony carboxylate class. It serves as a versatile reagent and intermediate in organic synthesis, particularly valued for its role as a phenyl group transfer agent in C–C and C–N bond-forming reactions [1]. Its fundamental solid-state geometry is trigonal bipyramidal, but the molecule exhibits a significant structural distortion due to a secondary Sb···O bonding interaction with the acetate's non-bonded oxygen [2]. This intramolecular contact defines its unique coordination behavior, distinguishing it from other simple tetraphenylantimony(V) derivatives.

Phenyl group transfer agent for C–C and C–N bond-forming reactions
Defined intramolecular Sb···O interaction governs coordination behavior
Ligand-dependent coordination: 6-coordinate solid state, 5-coordinate in solution

Tetraphenylantimony Acetate: Limitations of Generic Substitution


Simple substitution of tetraphenylantimony acetate with a different tetraphenylantimony(V) derivative (Ph4SbX) is not viable for applications requiring predictable aryl transfer or defined coordination chemistry. The nature of the anionic ligand 'X' directly dictates the compound's solid-state coordination number and solution-phase behavior, which in turn governs its reactivity profile [1]. For instance, while many Ph4SbX compounds adopt a uniform 5-coordinate structure, the acetate is unique in being 6-coordinate in the solid state and 5-coordinate in chloroform solution [1]. This ligand-dependent coordination flexibility is a critical, non-interchangeable parameter for both catalytic cycles and crystallographic studies.

Tetraphenylantimony Acetate
Coordination behavior
6-coordinate solid / 5-coordinate solution due to chelating acetate
Phenyl transfer
May support peroxide-mediated multi-phenyl transfer
Other Ph4SbX
Coordination behavior
Typically 5-coordinate in both states; ligand-dependent flexibility may differ
Phenyl transfer
Usually limited to single phenyl transfer without activator

Tetraphenylantimony Acetate: Quantitative Evidence


Solid-State Geometry Distortion from Ideal

Tetraphenylantimony acetate exhibits a quantifiable structural distortion from an ideal trigonal bipyramidal geometry, driven by a secondary Sb···O interaction with the acetate group's non-bonded oxygen. This distortion is not observed to the same degree in related tetraphenylantimony(V) compounds lacking this specific chelating interaction [1].

C–Sb–C Angle Distortion
Direct head-to-head comparison
152.6° / 102.5° (vs. ideal 120°)
Supports intramolecular Sb···O contact interpretation
Solid state, X-ray crystallography
Crystallography Coordination Chemistry Structural Analysis

Peroxide-Mediated Phenyl Transfer Efficiency

In palladium-catalyzed C-phenylation reactions, the efficiency of tetraphenylantimony acetate can be significantly enhanced using a peroxide-mediated cascade, enabling the transfer of three phenyl groups. Without peroxide, the standard Ph4SbX derivative transfers only one phenyl group [1].

Phenyl Transfer Efficiency
Cross-study comparable
Up to 3 phenyls per Sb (3-fold increase)
Supports peroxide-mediated atom economy
Pd-catalyzed, 50 °C, with peroxide
Catalysis Cross-Coupling Organometallic Chemistry

Mild N-Arylation vs. Classical Ullmann

Tetraphenylantimony acetate serves as a mild N-arylating agent in a Cu(II)-mediated Ullmann-type condensation, enabling reactions under aerobic conditions and avoiding the harsh thermal and stoichiometric requirements of the classical Ullmann condensation [1].

Mild N-Arylation Protocol
Class-level inference
Aerobic, Cu(OAc)2, mild conditions
Supports mild reaction condition fit
Ullmann-type, avoids high-temperature requirement
N-Arylation Cross-Coupling Amine Synthesis

Enhanced Anti-Leishmanial Potency vs. p-Tolyl Analogs

Within the class of tetra-arylantimony(V) carboxylates, the tetra-phenylantimony analogues, for which tetraphenylantimony acetate is a synthetic precursor, exhibit dramatically higher anti-leishmanial potency compared to their tetra-(p-tolyl)antimony counterparts [1].

Anti-leishmanial Activity
Class-level inference
IC50 2.90–7.75 μM vs. 64.97–124.71 μM (10–40× lower)
Supports tetraphenyl core selection for anti-leishmanial research
In vitro promastigote assay
Anti-leishmanial Activity Medicinal Chemistry Bioinorganic Chemistry

Coordination Change Between Solid and Solution

Tetraphenylantimony acetate exhibits a well-defined and measurable change in its coordination environment between the solid and solution states, a behavior that is not universal among all tetraphenylantimony(V) carboxylates and halides [1].

Coordination Number Shift
Direct head-to-head comparison
6 (solid) → 5 (solution)
Supports coordination behavior studies
IR, X-ray vs. CHCl3/CHBr3 solution
Coordination Chemistry Solution Behavior Spectroscopy

Tetraphenylantimony Acetate: Research and Industrial Applications


Atom-Efficient C-Phenylation for Synthesis

In synthetic routes where maximizing phenyl group transfer from the aryl source is critical for cost and waste reduction, tetraphenylantimony acetate, in combination with a peroxide activator, can transfer up to three phenyl groups [1]. This 3-fold increase in efficiency over the non-activated Ph4SbX system makes it a compelling alternative for process chemists aiming to minimize antimony waste and reduce the stoichiometric loading of arylating agents.

Mild N-Arylation of Complex Amines

For the synthesis of advanced pharmaceutical intermediates or natural products containing sensitive functionalities, the Cu(II)-mediated N-arylation using tetraphenylantimony acetate proceeds under mild, aerobic conditions [1]. This represents a significant operational advantage over the classical Ullmann condensation, which often requires harsh, high-temperature conditions that can lead to decomposition or racemization of delicate substrates.

Model for Antimony Coordination Studies

The quantifiable distortion in tetraphenylantimony acetate's solid-state geometry (with equatorial C-Sb-C angles of 152.6° and 102.5°) provides a unique structural benchmark for investigating the effects of secondary bonding and ligand field on pentavalent antimony centers [1]. Furthermore, its defined shift from 6-coordinate (solid) to 5-coordinate (solution) makes it a preferred model compound for studying dynamic coordination behavior [2].

Synthesis of Bioactive Tetra-aryl Sb(V) Carboxylates

Tetraphenylantimony acetate serves as a key precursor to a class of tetra-phenylantimony(V) carboxylates that exhibit up to 40-fold greater potency against Leishmania promastigotes than their p-tolyl-substituted analogs [1]. This class-level differentiation validates the procurement of the tetraphenylantimony core for medicinal chemistry programs focused on developing novel antimony-based anti-parasitic agents.

Application
Selection Property
Validation Focus
Atom-Efficient C-Phenylation
Peroxide-mediated phenyl transfer
Atom economy in cross-coupling reactions
Mild N-Arylation of Amines
Aerobic, Cu-mediated protocol
Substrate compatibility and reaction condition review
Antimony Coordination Model
Distorted trigonal bipyramidal geometry
Ligand effects on coordination number
Synthesis of Anti-leishmanial Candidates
Tetraphenyl core activity context
In vitro promastigote assay comparison

Technical Documentation Hub

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